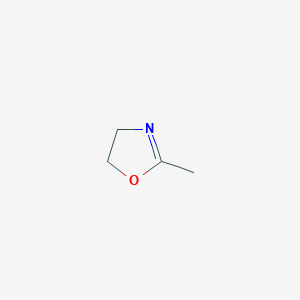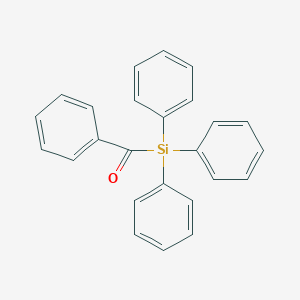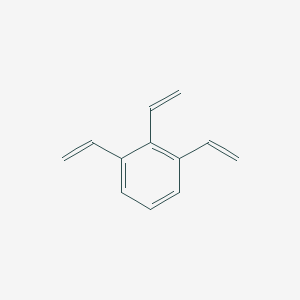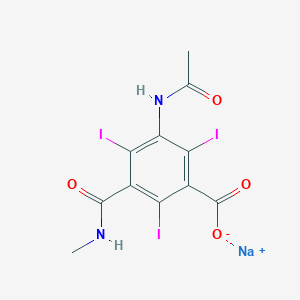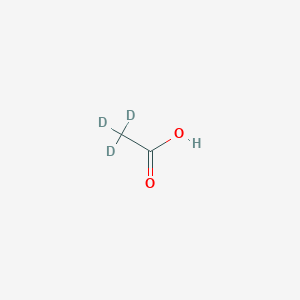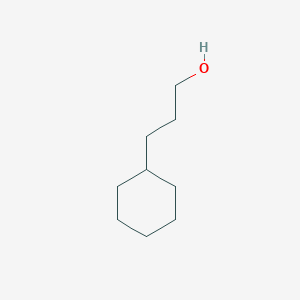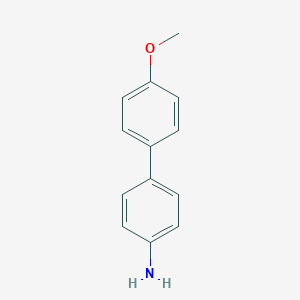
Antimony;indium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium compound with antimony (1:1), also known as indium antimonide, is a chemical compound composed of indium and antimony in a 1:1 ratio. This compound is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications. It is represented by the chemical formula InSb and has a molecular weight of 236.58 g/mol .
Mechanism of Action
Target of Action
It has been used in various applications such as infrared detectors, thermal imaging cameras, infrared astronomy, and in infrared homing missile guidance systems
Mode of Action
The mode of action of Indium Antimonide is primarily physical rather than biochemical. It is used in semiconductor electronics due to its unique properties . In the context of soldering, the addition of Sb (Antimony) reduces the melting range and supercooling with the increase of Sb content caused by SbSn formation, while the In (Indium) addition can reduce the melting point resulted by In solid solution .
Biochemical Pathways
In the context of soldering, it has been found that both sn5bi x in/cu and sn5bi x sb/cu are mainly composed of β-sn and two types of precipitates, ie, Bi particles and Cu 6 Sn 5 compound .
Result of Action
The result of the action of Indium Antimonide is primarily observed in its physical properties and applications. For instance, it is used in the creation of fast transistors and thermal image detectors . In soldering, the strengthening mechanisms cause their ultimate shear force to monotonically increase with increasing Sb and In content .
Action Environment
The action of Indium Antimonide can be influenced by environmental factors. For example, in soldering, the phase fraction of Bi particles and Cu 6 Sn 5 increases with increasing the Sb content, leading to stronger precipitation strengthening . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium antimonide can be synthesized through several methods, including:
Fusion of Elements: This method involves the fusion of stoichiometric amounts of indium and antimony at elevated temperatures in an evacuated, sealed ampule.
Chemical Vapor Deposition (CVD): This technique involves the deposition of indium and antimony precursors onto a substrate, forming indium antimonide nanowires.
Molecular Beam Epitaxy (MBE): This method involves the deposition of indium and antimony atoms onto a substrate under ultra-high vacuum conditions.
Industrial Production Methods: In industrial settings, indium antimonide is typically produced using the Kyropoulos method, which involves pulling single crystals from a melt composed of stoichiometric amounts of indium and antimony .
Chemical Reactions Analysis
Types of Reactions: Indium antimonide undergoes various chemical reactions, including:
Oxidation: Indium antimonide can be oxidized to form indium oxide and antimony oxide.
Reduction: It can be reduced to its elemental forms under specific conditions.
Substitution: Indium antimonide can undergo substitution reactions with halogens to form indium halides and antimony halides.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air at elevated temperatures.
Reducing Agents: Hydrogen gas or other reducing agents under controlled conditions.
Halogenation: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Indium oxide (In2O3) and antimony oxide (Sb2O3).
Reduction: Elemental indium and antimony.
Substitution: Indium halides (InX3) and antimony halides (SbX3), where X represents a halogen.
Scientific Research Applications
Indium antimonide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Indium antimonide can be compared with other similar compounds, such as:
Gallium Antimonide (GaSb): Similar to indium antimonide but with gallium instead of indium. It has comparable semiconductor properties but different bandgap energies.
Indium Phosphide (InP): Another indium-based compound with phosphorus instead of antimony. It is widely used in high-speed and high-frequency electronics.
Indium Arsenide (InAs): Similar to indium antimonide but with arsenic instead of antimony.
Indium antimonide stands out due to its specific combination of indium and antimony, which provides unique optical and electronic properties, making it highly valuable in infrared and optoelectronic applications.
Properties
CAS No. |
1312-41-0 |
|---|---|
Molecular Formula |
InSb |
Molecular Weight |
236.578 g/mol |
IUPAC Name |
antimony;indium |
InChI |
InChI=1S/In.Sb |
InChI Key |
WPYVAWXEWQSOGY-UHFFFAOYSA-N |
SMILES |
[In+3].[Sb] |
Canonical SMILES |
[In].[Sb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



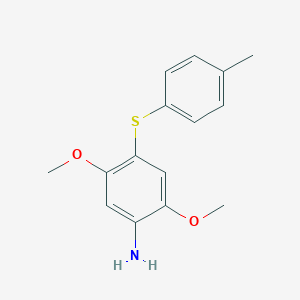
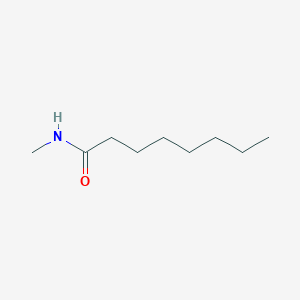
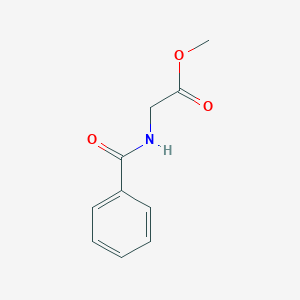
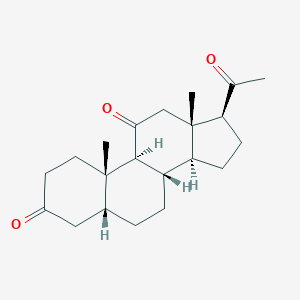
![[[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulphophenyl)amino]phenyl]methyl]phenyl]amino]benzenesulphonic acid](/img/structure/B73540.png)

